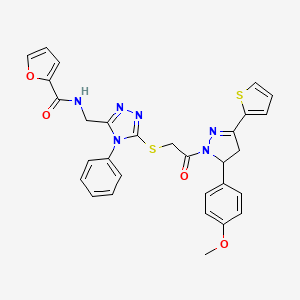
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C30H26N6O4S2 and its molecular weight is 598.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a furan ring, triazole moiety, and a pyrazole structure, which are known for their diverse biological activities. The presence of the methoxyphenyl and thiophene groups enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | MCF-7 | 0.08 |
| Thiazole-pyrazole analogs | MCF-7 | 10.21 |
| Other pyrazole derivatives | HCT116 | Varies |
The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer progression, such as the MEK/ERK pathway .
Anti-inflammatory Activity
N-containing heterocycles like triazoles and pyrazoles are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation:
| Activity | Method Used | Result |
|---|---|---|
| COX Inhibition | In vitro assays | Significant inhibition observed |
| Cytokine Release | ELISA assays | Reduced levels of TNF-alpha and IL-6 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been documented in several studies. The compound may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress:
| Mechanism | Effect |
|---|---|
| AChE Inhibition | Enhances cholinergic transmission |
| Antioxidant Activity | Reduces oxidative damage in neuronal cells |
This activity is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Cytotoxicity against Cancer Cells : A study demonstrated that a related pyrazole derivative exhibited an IC50 of 0.07 µM against EGFR, highlighting the potential of similar compounds in targeted cancer therapy .
- Anti-inflammatory Evaluation : Another investigation into the anti-inflammatory properties showed that specific analogs significantly reduced edema in animal models, supporting their use in treating inflammatory conditions .
- Neuroprotective Studies : Research involving animal models of Alzheimer’s disease indicated that compounds with similar structures could improve cognitive function and reduce amyloid plaque formation .
Propriétés
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O4S2/c1-39-22-13-11-20(12-14-22)24-17-23(26-10-6-16-41-26)34-36(24)28(37)19-42-30-33-32-27(35(30)21-7-3-2-4-8-21)18-31-29(38)25-9-5-15-40-25/h2-16,24H,17-19H2,1H3,(H,31,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTYOQUKNNRJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













